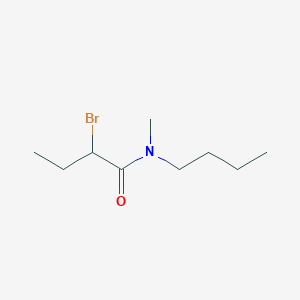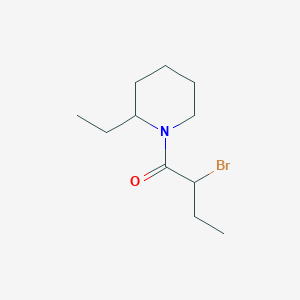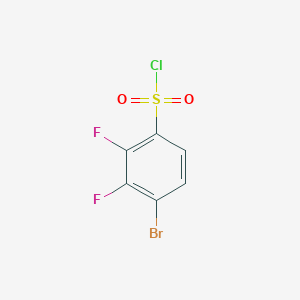
Aerugidiol
Descripción general
Descripción
Aerugidiol es un sesquiterpeno oxigenado puente-cabeza aislado de los rizomas de Curcuma aeruginosa . Es un compuesto natural con una fórmula molecular de C15H22O3 . This compound es conocido por su estructura única y sus significativas actividades biológicas, lo que lo convierte en un tema de interés en varios campos científicos.
Mecanismo De Acción
El mecanismo de acción de aerugidiol implica su interacción con varios objetivos y vías moleculares:
Objetivos Moleculares: this compound interactúa con enzimas y receptores involucrados en vías inflamatorias y de estrés oxidativo.
Análisis Bioquímico
Biochemical Properties
It is known that Aerugidiol interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have inhibitory effects on lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) activation in THP-1-Blue cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de aerugidiol implica la extracción de los rizomas de Curcuma aeruginosa. El proceso generalmente incluye los siguientes pasos:
Extracción: Los rizomas se secan y se pulverizan, seguidos de la extracción usando solventes como etanol o acetona.
Aislamiento: El extracto se somete a técnicas cromatográficas para aislar el this compound.
Purificación: La purificación adicional se logra mediante recristalización u otros métodos adecuados.
Métodos de Producción Industrial: La producción industrial de this compound no está bien documentada, pero generalmente sigue técnicas de extracción y purificación similares a las descritas anteriormente. La escalabilidad del proceso depende de la disponibilidad de materias primas y de la eficiencia de los métodos de extracción.
Análisis De Reacciones Químicas
Tipos de Reacciones: Aerugidiol experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado para formar diferentes derivados oxigenados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Reactivos de Sustitución: Los halógenos y otros electrófilos se utilizan para las reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxigenados y reducidos de this compound, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Química: Aerugidiol se utiliza como un compuesto modelo para estudiar la síntesis y reactividad de sesquiterpenos.
Biología: Ha mostrado potencial en la modulación de vías biológicas y ha sido estudiado por sus efectos en los procesos celulares.
Industria: Se utiliza en la formulación de productos naturales y suplementos debido a sus propiedades beneficiosas.
Comparación Con Compuestos Similares
Aerugidiol se compara con otros sesquiterpenos similares, destacando su singularidad:
Compuestos Similares: Compuestos como furanodieno, germacrone, curdione y curcumenol comparten similitudes estructurales con this compound.
Referencias
Propiedades
IUPAC Name |
(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQJBPRUTQTCMW-ILXRZTDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318401 | |
| Record name | Aerugidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116425-35-5 | |
| Record name | Aerugidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116425-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aerugidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of aerugidiol?
A1: While a molecular formula and weight weren't explicitly provided in the provided research excerpts, its structure elucidation reveals it to be a bridge-head oxygenated guaiane sesquiterpene []. Spectroscopic data, including NMR, would be needed for complete characterization.
Q2: Which plant species is this compound most commonly isolated from?
A2: this compound has been isolated from several Curcuma species, notably Curcuma aeruginosa [, ], where it gets its name.
Q3: Are there any studies on the in vitro or in vivo efficacy of this compound?
A3: While some of the research articles mention that this compound was found alongside other bioactive compounds, there's limited information specifically about its isolated in vitro or in vivo efficacy in the provided excerpts. One study noted that, contrary to previous in vitro findings, this compound did not exhibit a protective effect against D-galactosamine-induced liver injury in mice at a dose of 50 mg/kg [].
Q4: What analytical methods are typically employed to identify and quantify this compound?
A4: Research utilizes chromatographic techniques, including silica gel, Sephadex LH-20, ODS chromatography, and HPLC, to isolate this compound [, , ]. A study on Curcuma wenyujin also employed these methods and confirmed the compound's identity through spectral analysis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)









